N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” are not explicitly mentioned in the literature .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives containing the core structure of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide exhibit significant antimicrobial activities. These compounds have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Activity
Compounds related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide have been studied for their anticonvulsant activity. One such study involved the radiosynthesis of a labeled compound for biological studies, highlighting its potential in understanding and treating convulsive disorders (Jalilian et al., 2004).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and evaluated for their insecticidal activity against certain crop pests. This research suggests the potential of these compounds in agricultural applications (Mohan et al., 2004).
Benzodiazepine Receptor Agonism
A novel series of 4-thiazolidinone derivatives, acting as agonists of benzodiazepine receptors, have been developed. These compounds demonstrated considerable anticonvulsant activity in preclinical models, indicating their potential in developing new therapeutics for disorders modulated by benzodiazepine receptors (Faizi et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesized benzothiazolinone acetamide analogs, including compounds with structural similarities to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide, have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies indicate potential applications in dye-sensitized solar cells and as modulators of biological pathways (Mary et al., 2020).
Antioxidant Activity
A series of compounds containing the oxadiazole moiety have been synthesized and evaluated for their antioxidant properties. This research supports the potential use of such compounds in protecting against oxidative stress (Shakir, Ariffin, & Abdulla, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVNTLUIIAJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
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